molecular formula C12H10FN3O B8575635 2-Fluoro-4-(hydroxy(1-methyl-1h-imidazol-5-yl)methyl)benzonitrile CAS No. 222978-26-9

2-Fluoro-4-(hydroxy(1-methyl-1h-imidazol-5-yl)methyl)benzonitrile

Cat. No. B8575635
M. Wt: 231.23 g/mol
InChI Key: BZNJXCYKMJUEKY-UHFFFAOYSA-N
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Patent
US06297239B1

Procedure details

Acetic acid (4-cyano-3-fluoro-phenyl)-(3-methyl-3H-imidazol-4-yl)-methyl ester (1.26 g, 4.59 mmol) and NaOH (5.5 mL, 5.5 mmol) were dissolved in THF (15 mL) and H2O (25 mL). After 1 h, the reaction was diluted with satd. NaHCO3 solution, extracted with CH2Cl2 (3×), dried (MgSO4) and concentrated to give the title compound.
Name
Acetic acid (4-cyano-3-fluoro-phenyl)-(3-methyl-3H-imidazol-4-yl)-methyl ester
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([O:16]C(=O)C)[C:10]2[N:11]([CH3:15])[CH:12]=[N:13][CH:14]=2)=[CH:5][C:4]=1[F:20])#[N:2].[OH-].[Na+]>C1COCC1.O>[F:20][C:4]1[CH:5]=[C:6]([CH:9]([OH:16])[C:10]2[N:11]([CH3:15])[CH:12]=[N:13][CH:14]=2)[CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
Acetic acid (4-cyano-3-fluoro-phenyl)-(3-methyl-3H-imidazol-4-yl)-methyl ester
Quantity
1.26 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)C(C=1N(C=NC1)C)OC(C)=O)F
Name
Quantity
5.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction was diluted with satd
EXTRACTION
Type
EXTRACTION
Details
NaHCO3 solution, extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)C(C=1N(C=NC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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